molecular formula C12H14N2O B7471194 N,N,1-Trimethyl-1H-indole-3-carboxamide

N,N,1-Trimethyl-1H-indole-3-carboxamide

Cat. No.: B7471194
M. Wt: 202.25 g/mol
InChI Key: YFZREQOQXZREOU-UHFFFAOYSA-N
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Description

N,N,1-Trimethyl-1H-indole-3-carboxamide is a derivative of indole, a significant heterocyclic compound found in many natural products and drugs. Indole derivatives are known for their diverse biological activities and applications in medicinal chemistry . This compound, specifically, is characterized by the presence of three methyl groups and a carboxamide group attached to the indole ring, which may influence its chemical behavior and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N,1-Trimethyl-1H-indole-3-carboxamide typically involves multi-step reactions starting from indole or its derivativesFor instance, the cyclization reaction using azobisisobutyronitrile (AIBN), hypophosphorous acid, and triethylamine under reflux conditions in 1-propanol can yield the desired indole derivative .

Industrial Production Methods

Industrial production methods for indole derivatives often involve large-scale reactions with optimized conditions to maximize yield and purity. These methods may include continuous flow synthesis, which allows for better control over reaction parameters and scalability .

Chemical Reactions Analysis

Types of Reactions

N,N,1-Trimethyl-1H-indole-3-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents like toluene or acetonitrile .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxide derivatives, while substitution reactions can introduce various functional groups onto the indole ring .

Mechanism of Action

The mechanism of action of N,N,1-Trimethyl-1H-indole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, some indole derivatives are known to inhibit glycogen phosphorylase, affecting glucose metabolism .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N,N,1-Trimethyl-1H-indole-3-carboxamide is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties compared to other indole derivatives. Its three methyl groups and carboxamide functionality can influence its reactivity and interactions with biological targets, making it a valuable compound for research and industrial applications .

Properties

IUPAC Name

N,N,1-trimethylindole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O/c1-13(2)12(15)10-8-14(3)11-7-5-4-6-9(10)11/h4-8H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFZREQOQXZREOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C2=CC=CC=C21)C(=O)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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